2-(Tetrahydrofuran-2-yl)-2,2-difluoroacetic acid
Description
Properties
CAS No. |
170884-47-6 |
|---|---|
Molecular Formula |
C6H8F2O3 |
Molecular Weight |
166.12 g/mol |
IUPAC Name |
2,2-difluoro-2-(oxolan-2-yl)acetic acid |
InChI |
InChI=1S/C6H8F2O3/c7-6(8,5(9)10)4-2-1-3-11-4/h4H,1-3H2,(H,9,10) |
InChI Key |
XNHRBXIYSXVOGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(C(=O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation and Epoxide Ring-Opening
A prominent method involves the cyclopropanation of β-hydroxy crotylsilanes followed by acid-catalyzed ring expansion. For example, treatment of β-hydroxy crotylsilane 10 with p-TsOH generates tetrahydrofuran 12 with >30:1 diastereomeric purity via an S<sub>N</sub>1 pathway. This strategy leverages silicon-directed carbocation capture to enhance stereochemical control. Similarly, epoxidation of 10 with m-CPBA yields tetrahydrofuran 14 (81% yield, 6:1 dr), demonstrating the versatility of oxygen-containing intermediates.
Acid-Catalyzed Cyclization of 4-Hydroxybutanoic Acid
Industrial-scale production often employs the cyclization of 4-hydroxybutanoic acid derivatives under acidic conditions. This method, while less stereoselective, offers scalability and compatibility with continuous flow systems.
Strategies for Introducing the Difluoroacetic Acid Moiety
The geminal difluoro group imposes stringent demands on reaction design, necessitating precise fluorination and carbon-carbon bond formation.
Carbonylation of Halogenated Precursors
Adapting methodologies from aryl acetic acid synthesis, 2-(tetrahydrofuran-2-yl)methyl halides undergo carbonylation with carbon monoxide (CO) in the presence of cobalt tetracarbonyl catalysts. For instance, reacting 2-(tetrahydrofuran-2-yl)methyl chloride with CO in methanol at 30–40°C yields the corresponding acetic acid derivative. Fluorination is subsequently achieved via halogen exchange or direct electrophilic fluorination.
Table 1: Carbonylation Optimization Data
| Condition | Catalyst Loading | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Co(CO)<sub>4</sub>Na (1.5 mol%) | 30–40 | 89.6 | |
| Co(CO)<sub>4</sub>Na (1.5 mol%) | 20–30 | 66.3 | |
| Co(CO)<sub>4</sub>Na (1.5 mol%) | 50–60 | 59.8 |
Optimal performance occurs at 30–40°C, highlighting the temperature sensitivity of cobalt-mediated carbonylation.
Direct Fluorination of Ketone Intermediates
An alternative route involves the fluorination of tetrahydrofuran-2-yl methyl ketone using bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). This reagent replaces the ketone oxygen with geminal fluorines, followed by oxidation to the carboxylic acid. While effective, this method requires stringent moisture control to prevent hydrolysis.
Integrated Synthetic Pathways
Sequential Cyclization-Fluorination-Carbonylation
A three-step protocol exemplifies modern convergent synthesis:
-
Cyclization : 4-Hydroxybutanoic acid → tetrahydrofuran-2-yl methanol (75% yield).
-
Halogenation : Photochemical chlorination with Cl<sub>2</sub> under UV light generates 2-(tetrahydrofuran-2-yl)methyl chloride.
-
Carbonylation : CO insertion catalyzed by Co(CO)<sub>4</sub>Na in methanol, yielding 2-(tetrahydrofuran-2-yl)acetic acid (89.6% yield).
-
Fluorination : Treatment with SF<sub>4</sub> at 100°C introduces geminal fluorines (62% yield).
Stereoselective Assembly via Wittig Olefination
Modifying the Wittig reaction, 3-(triphenylphosphonium)propan-1-ol bromide reacts with tetrahydrofuran-2-carbaldehyde under LiHMDS mediation. The resultant alkene undergoes hydrofluorination with HF-pyridine to install the difluoro motif.
Industrial-Scale Production Challenges
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
The compound serves as a crucial building block in the synthesis of more complex organic molecules. It is particularly valuable in the pharmaceutical industry for developing new drugs and agrochemicals. The difluoroacetic acid group enhances the reactivity and stability of synthesized compounds, making them more effective in biological applications.
Synthetic Routes
The synthesis of 2-(Tetrahydrofuran-2-yl)-2,2-difluoroacetic acid typically involves:
- Formation of Tetrahydrofuran Ring : Achieved through cyclization reactions involving 1,4-dihalobutanes or dehydration of 1,4-butanediol.
- Introduction of Difluoroacetic Acid Moiety : This can be done via reactions with difluoroacetic anhydride or difluoroacetyl chloride under basic conditions.
Biological Applications
Enzyme Mechanisms and Pathway Investigations
In biological research, 2-(Tetrahydrofuran-2-yl)-2,2-difluoroacetic acid is utilized to study enzyme mechanisms. Its fluorinated structure allows it to serve as a probe for investigating metabolic pathways involving fluorinated compounds. This can lead to insights into enzyme interactions and the development of enzyme inhibitors .
Pharmacological Potential
The compound has been explored as a pharmacophore in drug design, particularly for anticancer and anti-inflammatory agents. The presence of fluorine atoms can enhance binding affinity to biological targets, making it a valuable tool in medicinal chemistry .
Industrial Applications
Specialty Chemicals Production
In industrial settings, 2-(Tetrahydrofuran-2-yl)-2,2-difluoroacetic acid is used in the production of specialty chemicals with unique properties. Its versatility allows it to be incorporated into various chemical processes aimed at developing new materials.
Case Study 1: Drug Development
Recent studies have highlighted the use of 2-(Tetrahydrofuran-2-yl)-2,2-difluoroacetic acid in developing selective agonists for metabotropic glutamate receptors. These compounds showed promising results in preclinical trials for treating neurological disorders .
Case Study 2: Enzyme Inhibition
Research focused on using this compound as an inhibitor for specific enzymes involved in metabolic diseases demonstrated significant efficacy. The fluorinated structure improved its interaction with target sites, leading to enhanced therapeutic effects.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(tetrahydrofuran-2-yl)acetic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
Substituent Variations in Difluoroacetic Acid Derivatives
Difluoroacetic acid derivatives vary primarily in their substituents. Key examples include:
Key Observations :
- Aromatic vs. Cyclic Ether Substituents : Aryl-substituted analogs (e.g., chlorophenyl, difluorophenyl) exhibit higher molecular weights and lipophilicity compared to the THF-containing compound, which may enhance membrane permeability .
- Electronic Effects: The electron-withdrawing fluorine atoms increase acidity (pKa ~1.5–2.5), making these compounds stronger acids than their non-fluorinated counterparts .
Non-Fluorinated Analogs
The non-fluorinated parent compound, 2-(Tetrahydrofuran-2-yl)acetic acid (CAS 2434-00-6, C₆H₁₀O₃, MW 130.1), lacks the difluoro group. It is used in orchid pollination studies as a semiochemical but fails to induce copulatory behavior in wasps without additional cues . The difluoro substitution likely alters bioactivity by reducing degradation and enhancing receptor binding .
Physicochemical Data
- Boiling Point : Aryl-substituted analogs (e.g., 2-(4-chlorophenyl)-2,2-difluoroacetic acid) exhibit higher boiling points (~267°C) due to increased molecular weight and aromatic interactions .
- Solubility : The THF ring in the main compound may improve water solubility compared to purely aromatic analogs, though fluorination reduces polarity .
Bioactivity in Natural Systems
The non-fluorinated analog, (S)-2-(Tetrahydrofuran-2-yl)acetic acid, acts as a pollinator attractant in orchids but requires additional compounds for full bioactivity . Fluorination could extend its stability in environmental or biological systems.
Biological Activity
2-(Tetrahydrofuran-2-yl)-2,2-difluoroacetic acid (CAS No. 170884-47-6) is a difluoroacetic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tetrahydrofuran moiety, which may influence its pharmacokinetic properties and biological interactions. The following sections will delve into the biological activity of this compound, supported by research findings, case studies, and data tables.
The molecular formula of 2-(Tetrahydrofuran-2-yl)-2,2-difluoroacetic acid is C6H8F2O3. Its structure includes a difluoroacetic acid group attached to a tetrahydrofuran ring, which may enhance its solubility and stability in biological systems.
| Property | Value |
|---|---|
| CAS No. | 170884-47-6 |
| Molecular Formula | C6H8F2O3 |
| Molecular Weight | 174.13 g/mol |
| IUPAC Name | 2-(Tetrahydrofuran-2-yl)-2,2-difluoroacetic acid |
| Canonical SMILES | C1CC(C(C(=O)C(C(F)(F)O)O)O1)F |
Antimicrobial Activity
Research indicates that compounds containing difluoroacetic acid moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 2-(Tetrahydrofuran-2-yl)-2,2-difluoroacetic acid have shown selective activity against various bacterial strains, particularly Chlamydia trachomatis and other Gram-positive and Gram-negative bacteria .
The mechanism by which 2-(Tetrahydrofuran-2-yl)-2,2-difluoroacetic acid exerts its biological effects may involve the modulation of metabolic pathways. Studies suggest that difluoroacetic acids can inhibit key enzymes in metabolic pathways, potentially affecting cell proliferation and survival .
Case Studies
- Antichlamydial Activity : A study explored the effectiveness of difluoroacetic acid derivatives against Chlamydia trachomatis, revealing that these compounds could significantly reduce chlamydial inclusion numbers in infected cell lines . The study utilized immunofluorescence assays to quantify the effect of treatment on bacterial growth.
- Anti-inflammatory Effects : Another investigation reported that difluoroacetic acid derivatives can act as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of inflammation and metabolism . This suggests potential applications in treating metabolic disorders and inflammatory conditions.
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of difluoroacetic acid derivatives. For example, altering the substituents on the tetrahydrofuran ring can significantly impact the compound's lipophilicity and bioavailability .
Chemical Reactions Analysis
Decarboxylative Halogenation
The difluoroacetic acid moiety participates in decarboxylative halogenation via radical intermediates:
-
Mechanism : Acyl hypobromite (65 ) undergoes homolytic cleavage to generate acyloxy radicals (66 ), which decarboxylate to alkyl radicals (67 ) before halogen abstraction .
-
Example : Reaction with bromine under light yields α-bromo-difluoromethyl products (e.g., neopentyl bromide) via a radical pathway .
Key Observations :
-
Decarboxylation proceeds without carbocation intermediates (evidenced by lack of 1,2-shifts in neopentyl systems) .
-
Use of Barton esters (N-acyloxy-2-pyridinethione) enhances chain propagation (Φ = 6–55) .
Late-Stage Difluoromethylation
The carboxylic acid group serves as a precursor for introducing CF₂H via decarboxylation:
-
Reaction Sequence :
-
Scope : Effective for electron-deficient aryl halides (e.g., 4-nitroiodobenzene) .
Limitations :
Transition Metal-Catalyzed Functionalization
Nickel-catalyzed coupling reactions enable the synthesis of difluoromethylarenes:
-
Conditions : NiI/NiIII redox cycle, arylboronic acids, and halodifluoroesters .
-
Example : Reaction with benzothiazole derivatives affords heteroarylated difluoromethyl compounds in >70% yield .
Mechanistic Insight : Oxidative addition of fluoroalkyl halides to NiI generates NiIII intermediates, followed by reductive elimination .
Radical Relay Reactions
Copper-catalyzed carbo-difluoromethylation of alkenes leverages the compound’s radical stability:
-
Conditions : Cu(OTf)₂, terpyridine ligand, TMSN₃, and CF₂HSO₂Na .
-
Outcome : Alkene difluoromethylation with aryl iodides (e.g., synthesis of CF₂H-combretastatin analog in 45% yield) .
Table 2: Radical Relay Reactions with CF₂H Sources
| Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| Styrene derivative | β-CF₂H alkylarene | 80 | |
| Combretastatin analog | CF₂H-combretastatin | 45 |
Hydrogen-Bonding and Physicochemical Effects
The CF₂H group enhances hydrogen-bond donor capacity (A > 0.05) and lipophilicity (logP = 2.4–2.9) compared to non-fluorinated analogs . This property is exploited in drug design to improve metabolic stability and membrane permeability .
Q & A
Q. What are the established synthetic routes for 2-(tetrahydrofuran-2-yl)-2,2-difluoroacetic acid, and how can fluorinating agents be optimized in its preparation?
The synthesis of fluorinated acetic acid derivatives often involves fluorination at the α-carbon. For example, DAST (diethylaminosulfur trifluoride) and Deoxofluor® are effective for converting carbonyl groups to CF₂ moieties . To introduce the tetrahydrofuran-2-yl substituent, coupling reactions (e.g., nucleophilic substitution or esterification) between tetrahydrofuran derivatives and difluoroacetic acid precursors may be employed. Key considerations include:
- Reagent selectivity : Use fluorinating agents that avoid over-fluorination or side reactions at the tetrahydrofuran oxygen.
- Solvent compatibility : Polar aprotic solvents (e.g., DMF, THF) are preferred for fluorination steps, while ethers may stabilize the tetrahydrofuran ring .
- Purification : Liquid chromatography or fractional distillation is recommended due to the compound’s polarity and potential byproducts .
Q. How can the molecular conformation of 2-(tetrahydrofuran-2-yl)-2,2-difluoroacetic acid be determined experimentally?
Conformational analysis of fluorinated carboxylic acids is typically performed using:
- Gas electron diffraction (GED) : Resolves bond lengths and angles in the vapor phase, identifying dominant conformers (e.g., planar vs. non-planar carboxyl groups) .
- Infrared (IR) spectroscopy : Detects hydrogen bonding and carbonyl stretching frequencies in solution (CCl₄) or vapor states to infer rotational isomerism .
- Computational methods : CNDO/B or DFT calculations validate experimental data and predict low-energy conformers .
Q. What role does the difluoroacetic acid moiety play in enhancing bioactivity or pharmacokinetics?
The CF₂ group increases metabolic stability by resisting oxidative degradation and modulates acidity (pKa ~1.3 for difluoroacetic acid vs. ~2.7 for acetic acid), influencing membrane permeability . In drug design, fluorination at the α-position can enhance binding affinity to hydrophobic pockets in enzymes or receptors .
Advanced Research Questions
Q. How can silver-catalyzed oxidative decarboxylation be applied to functionalize heteroaromatic scaffolds using 2-(tetrahydrofuran-2-yl)-2,2-difluoroacetic acid?
Difluoroacetic acid derivatives serve as difluoromethylation reagents under oxidative conditions. A proposed mechanism involves:
- Decarboxylation : AgNO₃ catalyzes the cleavage of the carboxyl group, generating a CF₂ radical .
- Radical addition : The CF₂ radical reacts with electron-rich heteroaromatics (e.g., indoles, pyridines) to form mono- or bis-difluoromethylated products .
- Temperature control : Lower temperatures (50°C) favor mono-substitution, while higher temperatures (80–100°C) promote bis-substitution .
Q. What analytical challenges arise in quantifying 2-(tetrahydrofuran-2-yl)-2,2-difluoroacetic acid via LC-MS, and how can mobile phase modifiers improve detection?
- Challenge : Trifluoroacetic acid (TFA), a common mobile phase additive, suppresses ionization in MS.
- Solution : Substitute TFA with difluoroacetic acid (DFA) at 0.1% v/v. DFA improves sensitivity by reducing ion suppression while maintaining chromatographic resolution for proteins and peptides .
- Optimization : Adjust pH (2.5–3.0) and column temperature (40–60°C) to balance retention time and peak shape .
Q. How do Ru/ZrO₂·xH₂O catalysts improve the hydrogenation of difluoroacetic acid derivatives, and what solvent systems are optimal?
Ru-based catalysts enable selective hydrogenation of difluoroacetate esters to 2,2-difluoroethanol. Critical factors include:
- Solvent choice : Water enhances catalytic efficiency by stabilizing intermediates, while organic solvents (e.g., THF) reduce reaction rates .
- pH control : Neutral pH (7.0) minimizes catalyst deactivation; acidic conditions promote ester hydrolysis .
- Chloride avoidance : Cl⁻ ions poison Ru catalysts, necessitating chloride-free reagents .
Q. How can contradictions in spectral data (e.g., IR vs. microwave) for conformational studies be resolved?
- Multi-technique validation : Combine GED (vapor phase), IR (solution phase), and microwave spectroscopy (rotational constants) to account for environmental effects on conformation .
- Computational modeling : Use molecular dynamics (MD) simulations to reconcile experimental discrepancies by modeling solvent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
